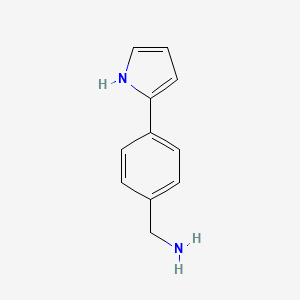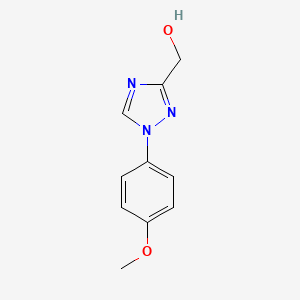
2-Methylbenzofuran-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzofuran-7-carbonitrile is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran ring substituted with a methyl group and a nitrile group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyaryl nitriles using hypervalent iodine reagents. This reaction is often carried out in acetonitrile as a solvent, yielding the desired benzofuran derivative in good yields .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions under ambient conditions have been employed to synthesize various benzofuran derivatives . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of benzofuran-7,8-quinone.
Reduction: Formation of 2-Methylbenzofuran-7-amine.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
2-Methylbenzofuran-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methylbenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The nitrile group in the compound can also participate in hydrogen bonding and other interactions, influencing its activity.
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the nitrile group, resulting in different chemical properties.
7-Cyanobenzofuran: Similar structure but without the methyl group.
2-Methylbenzothiophene-7-carbonitrile: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness: 2-Methylbenzofuran-7-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the benzofuran ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methyl-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5H,1H3 |
InChI Key |
NOJRLJQQXHCONT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


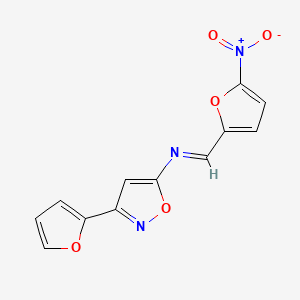
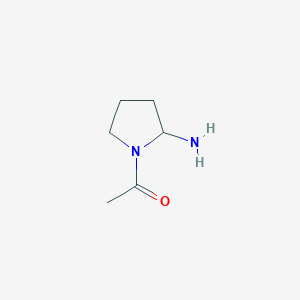

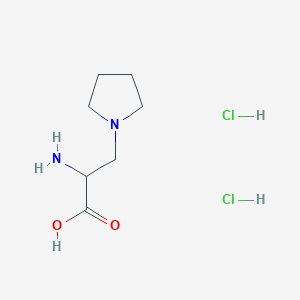
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
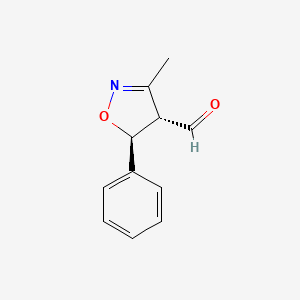
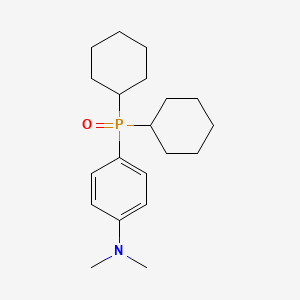
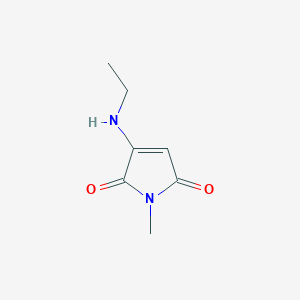


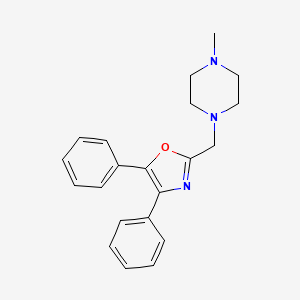
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
